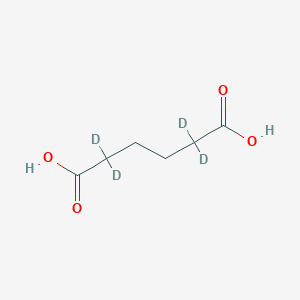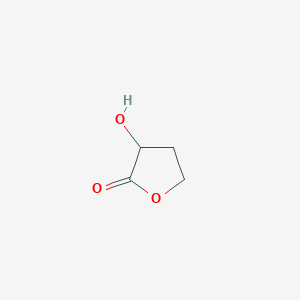
3-Hydroxydihydrofuran-2(3H)-on
Übersicht
Beschreibung
alpha-Hydroxy-gamma-butyrolactone: is an organic compound with the molecular formula C4H6O3 It is a derivative of dihydrofuran and contains a hydroxyl group at the third position
Wissenschaftliche Forschungsanwendungen
alpha-Hydroxy-gamma-butyrolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
Target of Action
It’s structurally similar compound, gamma-butyrolactone (gbl), is known to act as a prodrug for gamma-hydroxybutyric acid (ghb) in humans . GHB acts on the central nervous system (CNS) with effects similar to those of barbiturates .
Mode of Action
Gbl, a structurally similar compound, is rapidly converted into ghb by paraoxonase (lactonase) enzymes, found in the blood . This suggests that 3-Hydroxydihydrofuran-2(3H)-one might also be metabolized in a similar way.
Biochemical Pathways
Gbl, a structurally similar compound, is known to be involved in the regulation of morphological development and secondary metabolism in streptomyces species .
Pharmacokinetics
Gbl, a structurally similar compound, is known to be rapidly converted into ghb in the body . This suggests that 3-Hydroxydihydrofuran-2(3H)-one might also have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Gbl, a structurally similar compound, is known to act as a cns depressant with effects similar to those of barbiturates .
Biochemische Analyse
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It’s possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .
Transport and Distribution
It’s possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxy-gamma-butyrolactone can be achieved through several methods. One common approach involves the reaction of 2,3-dihydrofuran with an oxidizing agent to introduce the hydroxyl group at the third position. Another method includes the use of pyridinium ylides in the presence of acetonitrile under an inert atmosphere .
Industrial Production Methods: Industrial production of alpha-Hydroxy-gamma-butyrolactone typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: alpha-Hydroxy-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted dihydrofuran derivatives.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrofuran: Lacks the hydroxyl group at the third position.
4,5-Dihydrofuran: Another dihydrofuran derivative with different substitution patterns.
Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a hydroxyl group.
Uniqueness: alpha-Hydroxy-gamma-butyrolactone is unique due to the presence of the hydroxyl group at the third position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941181 | |
| Record name | 3-Hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19444-84-9 | |
| Record name | α-Hydroxy-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19444-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019444849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxydihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D4QZ05QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes alpha-Hydroxy-gamma-butyrolactone a good substrate for certain enzymes?
A: alpha-Hydroxy-gamma-butyrolactone (also known as 3-Hydroxydihydrofuran-2(3H)-one) displays favorable characteristics as a substrate for specific enzymes like lactonases. Research indicates that immobilized cells of Fusarium proliferatum strain ECU2002 exhibit significantly higher lactonase activity with alpha-Hydroxy-gamma-butyrolactone compared to other lactones, such as gamma-butyrolactone. In fact, the activity is 54.3-fold higher. [] This preference suggests a strong affinity between the enzyme's active site and the structural features of alpha-Hydroxy-gamma-butyrolactone, likely influenced by the presence of the hydroxyl group on the alpha carbon.
Q2: Are there any examples of alpha-Hydroxy-gamma-butyrolactone being used in biocatalytic applications?
A: Yes, research highlights the successful utilization of immobilized Fusarium proliferatum strain ECU2002 cells for the resolution of chiral alpha-Hydroxy-gamma-butyrolactone. [] This biocatalytic process yields the hydrolytic product with high enantiomeric excess (92.8%-96.1% ee), demonstrating the potential of using this enzyme-substrate system for the production of enantiomerically pure compounds.
Q3: Besides microbial enzymes, are there any other enzymes known to interact with alpha-Hydroxy-gamma-butyrolactone?
A: Interestingly, both the Q and R isozymes of human serum paraoxonase (PON1) can hydrolyze alpha-Hydroxy-gamma-butyrolactone. [] Notably, a significant degree of stereospecificity is observed, with the S-enantiomer of alpha-Hydroxy-gamma-butyrolactone being hydrolyzed considerably faster (5 to 9 times) than the R-enantiomer. This finding points to a potential role of PON1 in the metabolism of alpha-Hydroxy-gamma-butyrolactone or related compounds in vivo.
Q4: Has alpha-Hydroxy-gamma-butyrolactone been explored in the context of oligonucleotide synthesis?
A: Yes, researchers have utilized (R)-(+)-alpha-Hydroxy-gamma-butyrolactone as a starting material to synthesize seco-pseudonucleoside synthons. [] These synthons are valuable building blocks for creating modified oligonucleotides, introducing unique functionalities and reporter groups into DNA sequences. This application highlights the versatility of alpha-Hydroxy-gamma-butyrolactone as a chiral synthon in organic synthesis.
Q5: What analytical techniques are used to study alpha-Hydroxy-gamma-butyrolactone?
A: Researchers have employed gas chromatography/electron capture mass spectrometry (GC/EC-MS) to detect derivatives of alpha-Hydroxy-gamma-butyrolactone with high sensitivity. [] This technique involves coupling alpha-Hydroxy-gamma-butyrolactone to a specific reagent (AMACE1) followed by derivatization, enabling its detection at trace levels. GC/EC-MS provides valuable information about the presence and quantity of the compound in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



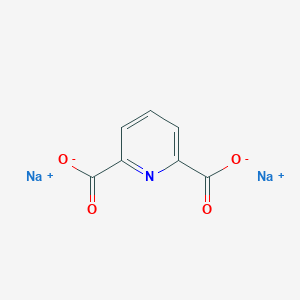
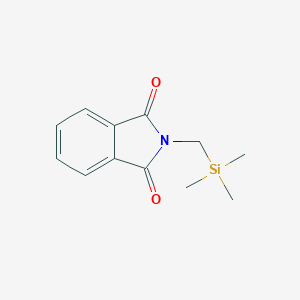





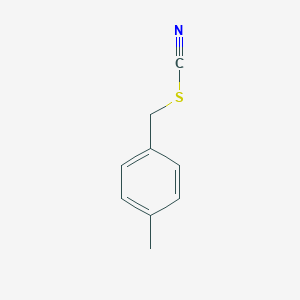
![(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione](/img/structure/B103309.png)
